2-bromo-6-isocyanatobenzonitrile
Description
2-Bromo-6-isocyanatobenzonitrile is a substituted benzonitrile derivative featuring a bromine atom at the 2-position and a reactive isocyanate (-NCO) group at the 6-position of the aromatic ring. The bromine substituent may act as a leaving group in nucleophilic substitution reactions or influence electronic properties, such as electron-withdrawing effects on the aromatic ring.
Properties
CAS No. |
1261438-91-8 |
|---|---|
Molecular Formula |
C8H3BrN2O |
Molecular Weight |
223 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-isocyanatobenzonitrile typically involves the bromination of 6-isocyanatobenzonitrile. One common method is the reaction of 6-isocyanatobenzonitrile with bromine in the presence of a suitable solvent such as carbon disulfide or dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-isocyanatobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition Reactions: Alcohols or amines in the presence of a catalyst such as triethylamine can facilitate the addition to the isocyanate group.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with various functional groups replacing the bromine atom.
Addition Reactions: Products include urethanes or ureas formed by the addition of nucleophiles to the isocyanate group.
Oxidation and Reduction Reactions: Products include amines or carboxylic acids derived from the nitrile group.
Scientific Research Applications
2-Bromo-6-isocyanatobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity with nucleophiles makes it useful in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-6-isocyanatobenzonitrile involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and the labeling of proteins for biochemical studies.
Comparison with Similar Compounds
Substituent Effects and Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
